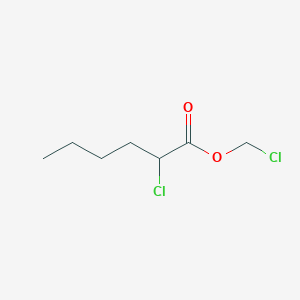
2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of diketones. This compound features a unique structure with two phenyl groups and a central diketone moiety, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione typically involves the reaction of appropriate substituted benzaldehydes with ethyl acetoacetate under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation followed by cyclization and subsequent oxidation to yield the diketone structure.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sodium ethoxide or potassium tert-butoxide can enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The diketone can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione involves its interaction with various molecular targets. The diketone moiety can form complexes with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzil: A simple diketone with two phenyl groups.
Acetophenone: A ketone with a phenyl group and a methyl group.
Benzophenone: A ketone with two phenyl groups.
Uniqueness
2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione stands out due to its unique combination of ethyl and methyl substituents on the phenyl rings, which can influence its reactivity and interaction with other molecules
Propiedades
Número CAS |
82145-68-4 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
2-ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C18H18O2/c1-3-16(17(19)14-7-5-4-6-8-14)18(20)15-11-9-13(2)10-12-15/h4-12,16H,3H2,1-2H3 |
Clave InChI |
QOEIFNPAPGZUBF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


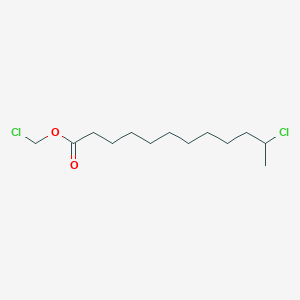
![4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14409509.png)
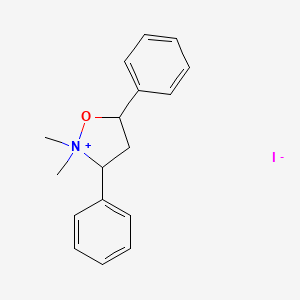

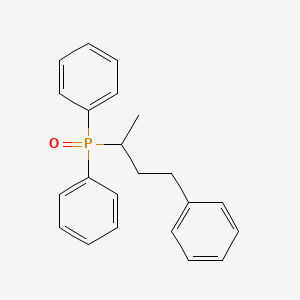
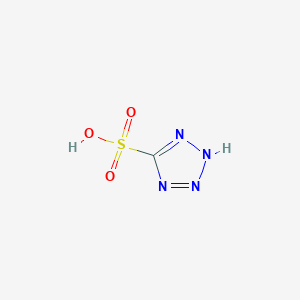
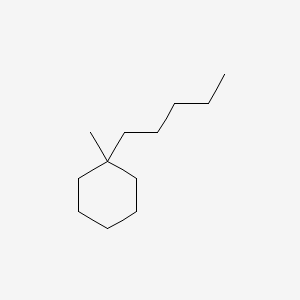
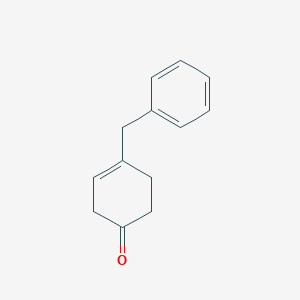

![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B14409567.png)
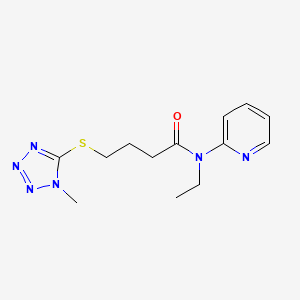
![5-([1,1'-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole](/img/structure/B14409585.png)
